2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine
Overview
Description
2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, also known as FFE, is a novel compound that has recently been studied for its potential applications in scientific research. FFE is a member of the class of compounds known as fluoroalkyl ethers, which have been used in various areas of research such as drug discovery, organic chemistry, and biochemistry. FFE has a unique structure that is composed of a fluoroalkyl ether and a phenyl group. This combination of functional groups imparts FFE with unique properties that make it an attractive compound for a variety of research applications.
Scientific Research Applications
Synthesis of Fluorinated Heterocyclic Compounds :
- The use of 2-fluoroacrylic building blocks, which include compounds similar to 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, facilitates the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds find applications in medicinal chemistry and materials science due to their unique properties (Shi, Wang, & Schlosser, 1996).
Photophysical and Crystallographic Studies :
- Integrated pyrazolo[1,5-a]pyrimidine–triphenylamine systems, which could potentially include similar structures to 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, have been synthesized and studied for their photophysical properties. These studies are crucial for the development of materials for optical applications, including fluorescent indicators and sensors (Tigreros, Macías, & Portilla, 2021).
Development of Fluoroionophores :
- Research on fluoroionophores based on derivatives of diamine-salicylaldehyde, which could be structurally related to 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, highlights their potential in detecting metal cations. These compounds can be particularly useful in bioimaging and environmental monitoring (Hong, Lin, Hsieh, & Chang, 2012).
Synthesis and Photophysical Properties of Push–Pull Chromophores :
- The study of push–pull pyrazine fluorophores, which may encompass structures like 2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine, reveals their significant emission solvatochromism and potential in intramolecular charge transfer applications. This research is pivotal for designing advanced materials for optoelectronic devices (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).
Future Directions
properties
IUPAC Name |
2-fluoro-4-[2-(oxan-2-yloxy)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c14-11-9-10(4-5-12(11)15)16-7-8-18-13-3-1-2-6-17-13/h4-5,9,13H,1-3,6-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQEBNFYKZNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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